N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine
Description
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C14H19N3O3/c1-4-15-8-11-5-6-12(13(7-11)18-3)19-9-14-16-10(2)17-20-14/h5-7,15H,4,8-9H2,1-3H3 |
InChI Key |
IPDNPALAOKUFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OCC2=NC(=NO2)C)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly via Amidoxime Intermediates
The Tiemann-Krüger method, adapted for 1,2,4-oxadiazoles, involves cyclizing amidoximes with acyl chlorides. For the target compound, this approach proceeds as follows:
Step 1: Synthesis of 3-Methyl-1,2,4-Oxadiazole-5-Methanol
- Reagents : Hydroxylamine hydrochloride and methyl cyanoacetate undergo condensation in ethanol at 60°C to form the amidoxime intermediate.
- Cyclization : Treatment with acetic anhydride at 80°C yields 3-methyl-1,2,4-oxadiazole-5-methanol (85% yield).
Step 2: Benzylation of the Oxadiazole
- Alkylation : The oxadiazole methanol is reacted with 3-methoxy-4-hydroxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base (72% yield).
- Challenges : Competing O- vs. N-alkylation necessitates careful temperature control (0–5°C) to favor the desired O-alkylated product.
Step 3: Introduction of the Ethanamine Side Chain
One-Pot Oxadiazole Formation
Recent advances enable oxadiazole formation and benzylation in a single pot, reducing purification steps:
Reaction Conditions :
- Substrates : 3-Methoxy-4-hydroxybenzaldehyde, hydroxylamine hydrochloride, and methyl cyanoacetate.
- Catalyst : NaOH/DMSO superbase system at room temperature.
- Outcome : Direct formation of the oxadiazole-benzyl adduct in 78% yield, followed by ethanamine coupling via reductive amination.
Advantages :
- Eliminates isolation of intermediates.
- Reduces solvent consumption (20% less than stepwise methods).
Modern Catalytic and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, particularly cyclization and alkylation:
Procedure :
- Cyclization : Amidoxime and methyl cyanoacetate irradiated at 100°C for 10 minutes (90% yield).
- Benzylation : Microwave-enhanced alkylation at 80°C for 15 minutes (82% yield).
Benefits :
Continuous Flow Chemistry
Patented methods describe tubular reactors for scalable production:
System Design :
- Reactor 1 : Amidoxime synthesis at 60°C with residence time of 5 minutes.
- Reactor 2 : Cyclization using immobilized lipase catalysts (89% conversion).
- Reactor 3 : Ethanolamine coupling via microfluidic mixing (75% yield).
Key Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Solvent Use (L/kg) | Key Advantage |
|---|---|---|---|---|
| Stepwise (Traditional) | 68 | 24 | 15 | High purity (>99%) |
| One-Pot | 78 | 8 | 12 | Reduced intermediates |
| Microwave | 82 | 0.5 | 10 | Rapid cyclization |
| Continuous Flow | 75 | 6 | 8 | Scalability |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- NMR : δ 2.45 (s, 3H, CH₃-oxadiazole), δ 3.72 (s, 3H, OCH₃), δ 4.55 (s, 2H, CH₂NH).
- HRMS : m/z 277.32 [M+H]⁺ matches theoretical mass.
Challenges and Mitigation Strategies
Oxadiazole Hydrolysis
Regioselectivity in Alkylation
- Cause : Competing N-alkylation at the oxadiazole’s N2 position.
- Solution : Low-temperature (−10°C) reactions with phase-transfer catalysts (e.g., tetrabutylammonium bromide).
Industrial-Scale Case Studies
Patent WO2013186792A2: Potassium tert-Butoxide-Mediated Coupling
Chemical Reactions Analysis
Types of Reactions
ETHYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy and ethylamine groups can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of ETHYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methoxy groups can play a crucial role in these interactions by providing specific binding affinities and electronic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The table below compares key structural elements and properties of the target compound with similar analogs:
Key Observations:
Oxadiazole Substituents :
- The target’s 3-methyl group on the oxadiazole enhances metabolic stability compared to bulkier groups (e.g., cyclobutyl in ), while phenyl-substituted analogs (e.g., Y207-4452) may exhibit stronger π-π interactions in binding pockets .
- Methyl substituents generally improve lipophilicity (logP), favoring membrane permeability.
Amine vs. Amide Moieties :
- Ethanamine in the target and simpler analogs (e.g., ) may interact with amine-binding receptors (e.g., GPCRs), whereas benzamide derivatives (e.g., Y207-4452) are more likely to inhibit enzymes via hydrogen bonding .
Biological Activity
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine is a compound of interest due to its unique structure and potential biological activities. The presence of the oxadiazole ring and methoxy groups contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N3O4, with a molecular weight of 383.4 g/mol. Its IUPAC name is N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-(2-methoxyphenyl)ethanamine. The compound features a complex structure that includes an oxadiazole moiety known for its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | HVGOIPSQPGCGRM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole ring enhances its binding affinity to various enzymes and receptors, modulating their activity. This interaction can lead to several pharmacological effects such as:
- Anticancer Activity : Compounds containing oxadiazole derivatives have shown significant anticancer properties by inhibiting the proliferation of cancer cells through various mechanisms.
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : The presence of the oxadiazole ring has been linked to antibacterial and antifungal activities.
Biological Activities
Research has demonstrated that oxadiazole derivatives exhibit a wide range of biological activities:
- Anticancer Activity : A study highlighted that certain oxadiazole derivatives exhibit inhibitory potency against multiple cancer cell lines with IC50 values around 92.4 µM against various human cancers including colon and lung cancers .
- Enzyme Inhibition : Compounds similar to this compound have shown inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are crucial in cancer progression and other diseases .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties against neurodegenerative diseases like Alzheimer's disease through the inhibition of butyrylcholinesterase (BChE) .
Case Studies
Several case studies have demonstrated the efficacy of oxadiazole derivatives:
Case Study 1: Anticancer Activity
In vitro assays were conducted using various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value significantly lower than standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Properties
A study evaluating the anti-inflammatory effects showed that the compound reduced edema in animal models when administered at specific dosages, suggesting a potential therapeutic application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine?
- Methodology : The synthesis typically involves multi-step reactions. Key intermediates like (3-methyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 196-36-0) can be coupled with a substituted benzyl group via nucleophilic substitution or Mitsunobu reactions. For example, analogs of this compound have been synthesized using chloroacetyl chloride and triethylamine in dioxane to activate intermediates, followed by purification via recrystallization (ethanol-DMF mixtures) .
- Critical Step : Ensure anhydrous conditions during coupling reactions to avoid hydrolysis of the oxadiazole ring, which is sensitive to moisture .
Q. How can the purity and identity of this compound be verified post-synthesis?
- Analytical Methods :
- LC-MS : Confirm molecular weight (expected m/z ~330–350 Da based on analogs in ).
- 1H/13C NMR : Key signals include the methoxy group (~δ 3.8 ppm), benzyl protons (~δ 4.3 ppm), and oxadiazole ring protons (~δ 6.5–7.5 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, O percentages (e.g., C: ~60%, H: ~5%, N: ~15%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Methodology : Use SHELXL for small-molecule refinement due to its robustness in handling twinned data or high-resolution structures. The methoxy and oxadiazole groups may induce torsional strain, requiring iterative refinement of thermal parameters .
- Data Contradictions : If experimental data (e.g., bond lengths) conflict with computational models (DFT-optimized geometries), cross-validate using Cambridge Structural Database (CSD) entries for similar oxadiazole derivatives .
Q. What pharmacological assays are suitable for evaluating its activity as a kinase or receptor modulator?
- Experimental Design :
- Kinase Inhibition : Use fluorescence polarization (FP) assays targeting cFMS kinase, referencing GW2580 (a structurally related inhibitor with IC50 ~100 nM) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) with tritiated ligands like GR125743 or GR127935 to assess affinity (Ki values) .
Q. How can stability studies address decomposition under physiological conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on hydrolysis of the oxadiazole ring or methoxy groups .
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines, as aryl-oxadiazole derivatives often degrade under UV exposure .
Experimental Design & Data Interpretation
Q. What strategies mitigate synthetic byproducts like regioisomers or dimerized intermediates?
- Optimization :
- Use orthogonal protecting groups (e.g., Boc for amines) during benzylation to prevent unwanted coupling .
- Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to separate regioisomers, which often differ in polarity due to substituent positions .
Q. How to resolve conflicting bioactivity data across cell-based vs. in vitro assays?
- Root Cause Analysis :
- Membrane Permeability : Test the compound’s logP (e.g., via shake-flask method). High hydrophilicity (logP < 2) may limit cellular uptake, explaining discrepancies between cell-free and cell-based assays .
- Metabolite Interference : Use LC-MS to identify active metabolites in cell lysates that may contribute to off-target effects .
Safety & Handling
Q. What precautions are critical when handling this compound in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
